molecular formula C10H7ClN2O2 B13684645 Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride

Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride

Cat. No.: B13684645
M. Wt: 222.63 g/mol
InChI Key: VHONPZUGRBZMGY-UHFFFAOYSA-N
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Description

Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which combines an oxazole ring with a quinoline moiety. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3H-[1,3]oxazolo[4,5-c]quinolin-2-one;hydrochloride

InChI

InChI=1S/C10H6N2O2.ClH/c13-10-12-8-5-11-7-4-2-1-3-6(7)9(8)14-10;/h1-5H,(H,12,13);1H

InChI Key

VHONPZUGRBZMGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC(=O)O3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride typically involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines and their 3-N-acyl derivatives . The formation of the oxazole ring can proceed via two routes, depending on the nature of the substituent on the acyl residue . Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the quinoline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the oxazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the oxazole or quinoline rings.

Scientific Research Applications

Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to bind to the interface region of interleukin-33 (IL-33) and its receptor (ST2), inhibiting the production of interleukin-6 (IL-6) in human cells . This interaction disrupts the signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride is unique due to its specific ring fusion and the presence of both oxazole and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride is a compound of significant interest due to its diverse biological activities, including antimicrobial, anti-virulence, and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves cyclization reactions that form the oxazole and quinoline rings. Various derivatives have been synthesized to enhance biological activity and selectivity.

Antimicrobial Activity

Recent studies have demonstrated that oxazolo[4,5-C]quinolin-2(3H)-one derivatives exhibit potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in a study showed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Oxazolo[4,5-C]quinolin-2(3H)-one Derivatives

CompoundTarget BacteriaMIC (µg/mL)
OBS 9aStaphylococcus aureus0.5
OBS 9bEscherichia coli1.0
OBS 9fPseudomonas aeruginosa0.8

Anti-Virulence Activity

In addition to direct antimicrobial effects, oxazolo[4,5-C]quinolin-2(3H)-one compounds have shown promising anti-virulence activities. These compounds can inhibit biofilm formation and reduce the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa . The ability to disrupt quorum sensing systems in bacteria is a key mechanism underlying their anti-virulence properties.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For example, studies indicate that certain derivatives demonstrate significant antiproliferative effects on HL-60 leukemia cells with IC50 values ranging from 0.02 to 5.5 µM . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
Compound 4kHL-600.02
Compound 9bA549 (Lung cancer)1.5
Compound 9fMCF-7 (Breast cancer)3.0

Case Studies

  • Antimicrobial Evaluation : A study synthesized several derivatives of oxazolo[4,5-C]quinolin-2(3H)-one and tested them against multiple strains of bacteria. The results indicated that modifications to the side chains significantly influenced antibacterial potency and spectrum .
  • Anti-Virulence Mechanism : Research demonstrated that certain derivatives could effectively block quorum sensing pathways in Staphylococcus aureus, leading to reduced biofilm formation and virulence factor production .
  • Cancer Cell Studies : In vitro studies on HL-60 cells revealed that the introduction of specific functional groups in the oxazolo[4,5-C]quinolin-2(3H)-one structure enhanced its antiproliferative effects, suggesting a structure-activity relationship that could guide future drug development .

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